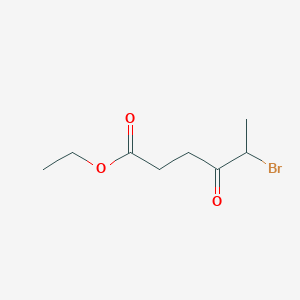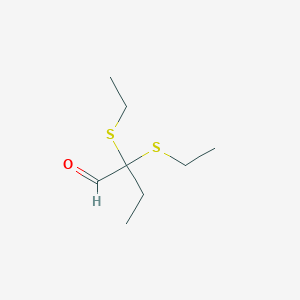![molecular formula C22H37ClSi4 B14454404 {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) CAS No. 75405-15-1](/img/structure/B14454404.png)
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms bonded to various organic groups, including chloro, dimethyl, methyl, diphenyl, and trimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach is the reaction of chlorosilanes with organolithium or Grignard reagents to form the desired organosilicon compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can react with water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of organosilicon compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon atoms.
Aplicaciones Científicas De Investigación
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules and in the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the silicon atoms can act as electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with biomolecules through covalent bonding or other interactions, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Diphenylmethylsilane: Another organosilicon compound with different substituents.
Dimethyldichlorosilane: A related compound with two chloro groups and two methyl groups.
Uniqueness
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is unique due to its complex structure, which combines multiple functional groups and silicon atoms
Propiedades
Número CAS |
75405-15-1 |
|---|---|
Fórmula molecular |
C22H37ClSi4 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
chloro-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37ClSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clave InChI |
YWNOOGIGSJYFBJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Cl)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
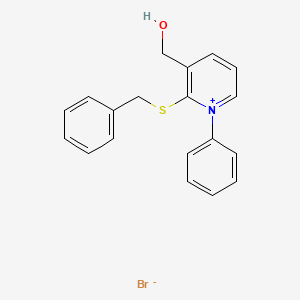
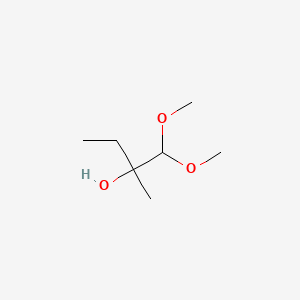
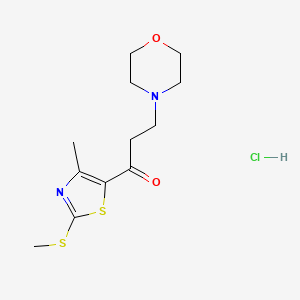
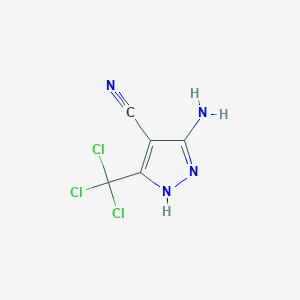
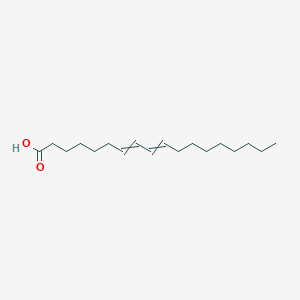

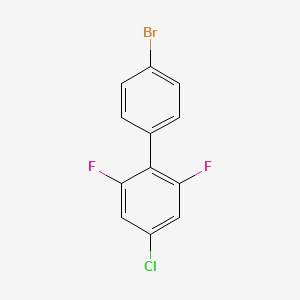
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)

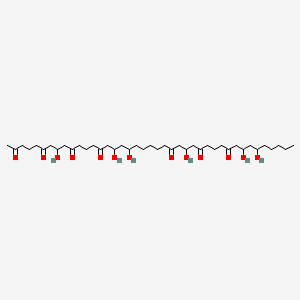
silane](/img/structure/B14454401.png)
